![molecular formula C12H11N3O3 B597311 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1240061-39-5](/img/structure/B597311.png)
5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
The compound “5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a carboxylic acid group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, an acetylaminophenyl group, and a carboxylic acid group. The pyrazole ring is a five-membered ring with two nitrogen atoms. The acetylaminophenyl group is a phenyl (benzene) ring with an acetylamine substituent, and the carboxylic acid group consists of a carbon double-bonded to an oxygen and also bonded to a hydroxyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The pyrazole ring, for example, might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The carboxylic acid group could participate in various reactions, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Scientific Research Applications
Overview of Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acid derivatives, including 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid, play a significant role in heterocyclic chemistry due to their diverse biological activities. These compounds are recognized for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis methods and biological applications of pyrazole carboxylic acid derivatives are detailed, highlighting their importance as scaffold structures in medicinal chemistry (Cetin, 2020).
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
The regio-orientation and selectivity of reactions involving 3(5)-aminopyrazoles, leading to the formation of pyrazolo[1,5-a]pyrimidines, are critical for understanding the structural nuances of pyrazole derivatives. This review focuses on the significance of regio-orientation in reactions with unsymmetrical 1,3-bielectrophilic reagents, offering insights into the nucleophilicity of the aminopyrazoles and their applications in synthesizing structurally distinct pyrazolo[1,5-a]pyrimidines (Mohamed & Mahmoud, 2019).
Pyrazolines in Therapeutic Applications
Pyrazolines, a class of nitrogen-containing five-membered heterocyclic compounds, exhibit a wide range of biological properties. This review covers the therapeutic patent literature from 2000 to 2011, discussing the diverse pharmacological effects of pyrazoline derivatives. These effects include antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more, showcasing pyrazolines' potential in pharmaceutical applications (Shaaban et al., 2012).
Synthesis and Medicinal Chemistry of Pyrazole Heterocycles
The synthesis of pyrazole heterocycles is a key area in medicinal chemistry due to their extensive biological activities. This concise review discusses the methodologies for synthesizing pyrazole derivatives and their implications in drug discovery. The emphasis on pyrazole COX-2 inhibitors highlights the relevance of these compounds in developing new therapeutic agents with anti-inflammatory, analgesic, antimicrobial, and other bioactivities (Dar & Shamsuzzaman, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3-acetamidophenyl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7(16)13-9-4-2-3-8(5-9)10-6-11(12(17)18)15-14-10/h2-6H,1H3,(H,13,16)(H,14,15)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHZYXZLBDSPDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661694 |
Source
|
Record name | 3-(3-Acetamidophenyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1240061-39-5 |
Source
|
Record name | 3-(3-Acetamidophenyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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